![molecular formula C18H21FN2O4S B5514173 N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

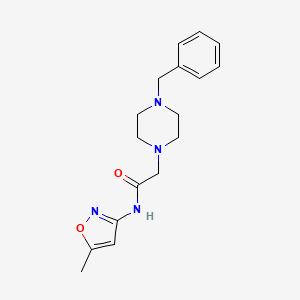

N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

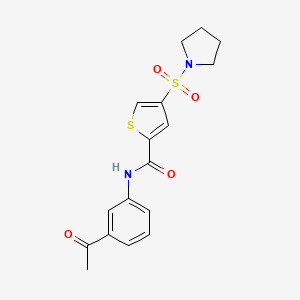

Immune Response Modulation

Research has identified a compound capable of modifying the reactivity of certain lymphoid cell populations affected by tumor growth, highlighting its potential in augmenting the immune response to tumors. This compound enhances the response of lymphocytes to syngeneic tumor cells, increases macrophage inhibitory effects on tumor cell growth, and restores the alloreactivity of lymphocytes in immunodepressed mice. Its ability to enhance the release of IL-1 and IL-2-like factors and possess immunoadjuvant effects when administered with an inactivated leukemia vaccine suggests a promising avenue for augmenting host immune response against tumor growth (Wang et al., 2004).

Antithrombotic Properties

Another study explored the antithrombotic properties of a novel thrombin inhibitor, demonstrating potent oral antithrombotic effects in various animal models. This research provides insights into the therapeutic potential of modifying certain compounds for treating thrombosis, highlighting its effectiveness in preventing venous and arterial thrombosis (Lorrain et al., 2003).

Polymer Chemistry

Investigations into the structure of polymers derived from specific chemical reactions have elucidated the bonding characteristics and the presence of lactam forms within the polymers. This research contributes to the understanding of polymer chemistry and the development of new materials with potential applications in various industries (Paventi et al., 1996).

Anticancer Effects

Modifications of certain compounds to replace the acetamide group with an alkylurea moiety have shown remarkable anticancer effects, with reduced toxicity when orally administered. These modifications suggest a pathway for developing effective anticancer agents with lower adverse effects, highlighting the potential for further research into compound modifications for cancer therapy (Xiao-meng Wang et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3S,4R)-1-(2-fluoro-5-methylphenyl)sulfonyl-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c1-11-4-6-15(19)18(8-11)26(23,24)21-9-14(16(10-21)20-13(3)22)17-7-5-12(2)25-17/h4-8,14,16H,9-10H2,1-3H3,(H,20,22)/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZVXDTYIUWTMM-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)